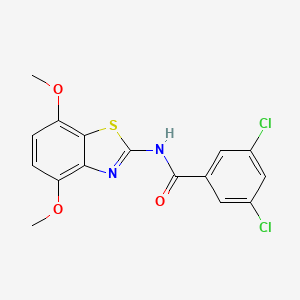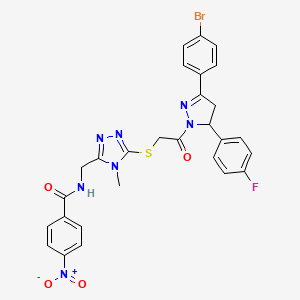![molecular formula C9H9N3O2S B2854557 N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine CAS No. 890014-18-3](/img/structure/B2854557.png)
N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine” is a chemical compound with the CAS Number: 890014-18-3 . It has a molecular weight of 223.26 . The IUPAC name for this compound is [(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9N3O2S/c1-5-2-6-8(10-3-7(13)14)11-4-12-9(6)15-5/h2,4H,3H2,1H3,(H,13,14)(H,10,11,12) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 223.26 , and its IUPAC name is [(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid .Wissenschaftliche Forschungsanwendungen
1. Mass Spectrometry Applications
N-(pyrimidin-2-yl)-glycine and its methyl esters have been investigated using electron impact (EI) mass spectrometry. This study provides insights into the decomposition behaviors of such compounds, which can be crucial in analytical and structural chemistry applications (Plaziak, Spychała, & Golankiewicz, 1991).
2. Anti-Inflammatory Properties
Research on N-methyl-N-pyrimidin-2-yl glycines and related compounds with complex pyrimidine structures has revealed significant anti-inflammatory activity. This suggests potential applications in developing new anti-inflammatory drugs (Bruno et al., 1999).
3. Dual Enzyme Inhibition
Compounds derived from N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine have been found to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in DNA synthesis. This discovery opens avenues for developing potent antitumor agents (Gangjee et al., 2008).
4. Metal Ion Complex Studies
N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxo-pyrimidin-2-yl)glycine has been studied for its ability to form complexes with various metal ions. Such studies are crucial in understanding metal ion interactions in biological systems and can lead to the development of new materials (Arranz-Mascarós et al., 2000).
5. Apoptosis Induction in Cancer Cells
4-anilino-N-methylthieno[2,3-d]pyrimidines have been discovered as potent apoptosis inducers, particularly effective against breast cancer cells. This underlines their potential as therapeutic agents in oncology (Kemnitzer et al., 2009).
6. Antimicrobial Activity
Several derivatives of this compound have been found to exhibit antimicrobial activity against various bacterial strains and fungi, indicating their potential use in developing new antimicrobial agents (Vlasov et al., 2018).
7. Enzyme Inhibition in Parasites
Nonclassical analogues of this compound derivatives have been identified as inhibitors of enzymes from Toxoplasma gondii, suggesting a role in treating infections caused by this parasite (Gangjee et al., 2009).
Zukünftige Richtungen
The future directions for research on “N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the diverse biological activities of pyrimidine derivatives , these compounds may have potential for development into therapeutic agents.
Wirkmechanismus
Mode of Action
It is believed to interact with its targets, leading to changes at the molecular level . More research is needed to elucidate the exact mechanisms.
Biochemical Pathways
It’s possible that this compound may interact with multiple pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It’s believed that the compound may have antiviral activity , but more research is needed to confirm these effects and understand their implications.
Eigenschaften
IUPAC Name |
2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-5-2-6-8(10-3-7(13)14)11-4-12-9(6)15-5/h2,4H,3H2,1H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUSESLRQQGRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethyl-7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2854478.png)
![N-[(1-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2854480.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2854482.png)
![3-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2854483.png)
![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)

![tert-butyl N-[(1r,3r)-3-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B2854488.png)

![2-Chloro-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]acetamide](/img/structure/B2854492.png)
![[(2S,3R,4S,5R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2854494.png)

